Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate
CAS No.: 896308-59-1
Cat. No.: VC21395529
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896308-59-1 |
|---|---|
| Molecular Formula | C16H16N2O4S |
| Molecular Weight | 332.4g/mol |
| IUPAC Name | methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate |
| Standard InChI | InChI=1S/C16H16N2O4S/c1-8-9(2)23-15(12(8)13(17)19)18-14(20)10-4-6-11(7-5-10)16(21)22-3/h4-7H,1-3H3,(H2,17,19)(H,18,20) |
| Standard InChI Key | CVQIPDHBGLZWQY-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
| Canonical SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Introduction
Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a benzoate ester linked to a thiophene moiety and carbamoyl groups. Its potential applications are vast, given its bioactivity and chemical reactivity.
Synthesis and Chemical Reactions
The synthesis of methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate typically involves multi-step organic reactions. These reactions require careful optimization of conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Common chemical reactions involving this compound include oxidation with hydrogen peroxide and reduction with lithium aluminum hydride. The choice of nucleophile in substitution reactions can significantly affect the reaction outcome and selectivity.
Biological Activity and Applications
Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate exhibits potential bioactivity due to its structural features. The thiophene and carbamoyl groups facilitate interactions with biological targets, potentially modulating their activity through mechanisms like competitive inhibition or allosteric modulation.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential use as a building block in drug development due to its bioactivity. |
| Materials Science | Its unique structure makes it a candidate for various industrial applications. |
Research Findings and Future Directions
Research on methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate is ongoing, with a focus on optimizing its synthesis and exploring its biological properties. Future studies may delve into its pharmacokinetics and pharmacodynamics to fully exploit its potential in drug development.
Given the compound's complex structure and potential applications, continued investigation into its chemical and biological properties will be crucial for advancing its use in both pharmaceutical and industrial contexts.
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